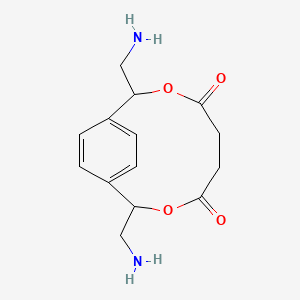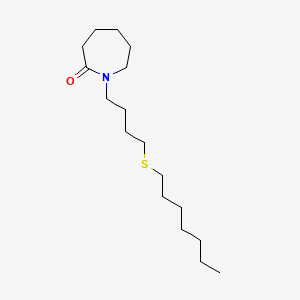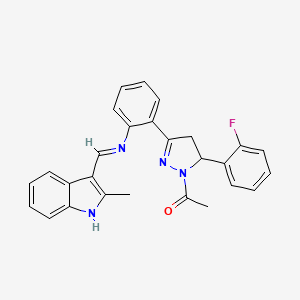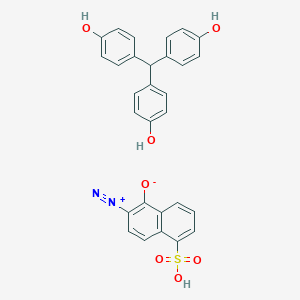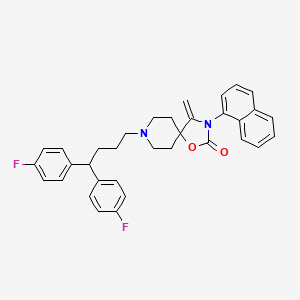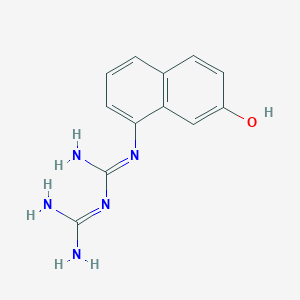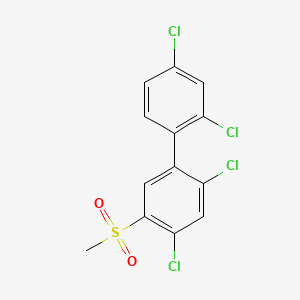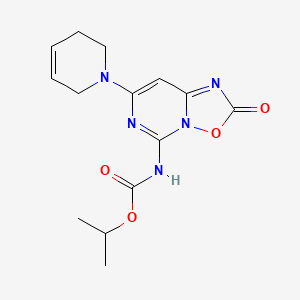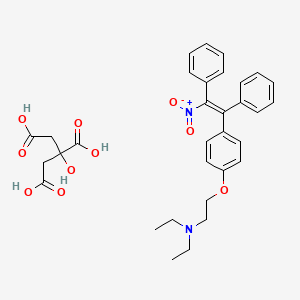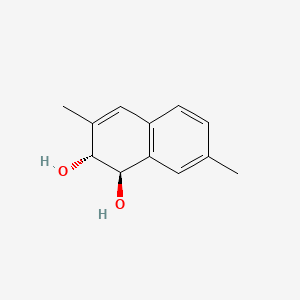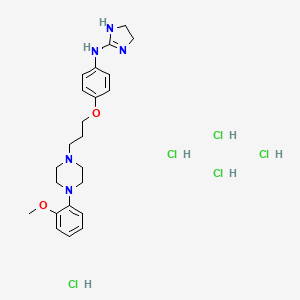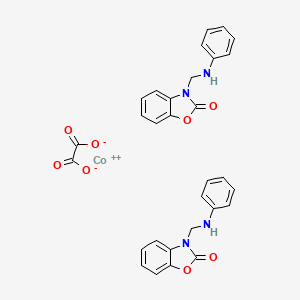![molecular formula C26H33NO2 B12704520 (1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol CAS No. 77542-06-4](/img/structure/B12704520.png)
(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol es un compuesto orgánico complejo con una estructura única que incluye un núcleo de ciclohexadienol y varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol normalmente implica varios pasos, incluida la formación del núcleo de ciclohexadienol y la introducción de los grupos dimetilaminoetoxi y fenilo. Las rutas sintéticas comunes pueden implicar:
Formación del Núcleo de Ciclohexadienol: Esto se puede lograr mediante reacciones de ciclización, a menudo utilizando catalizadores y condiciones de reacción específicas para garantizar la estereoquímica correcta.
Introducción de Grupos Funcionales: Los grupos dimetilaminoetoxi y fenilo se introducen mediante reacciones de sustitución, a menudo utilizando reactivos como dimetilamina y haluros de fenilo en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final. Esto a menudo incluye el uso de reactores a gran escala, sistemas de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes, dependiendo de las condiciones de reacción y los agentes oxidantes utilizados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas, a menudo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, introduciendo nuevos grupos funcionales o modificando los existentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros, las aminas y los alcoholes se utilizan en diversas condiciones, incluidos los entornos ácidos o básicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su posible actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol implica su interacción con objetivos y vías moleculares específicos. Este compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
(1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol: Comparte similitudes estructurales con otros derivados de ciclohexadienol y compuestos que contienen grupos dimetilaminoetoxi y fenilo.
Otros Derivados de Ciclohexadienol: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.
Singularidad
La singularidad de (1R)-1-[(2S)-1-[4-[2-(dimetilamino)etoxi]fenil]-1-fenilbutan-2-il]ciclohexa-2,4-dien-1-ol reside en su combinación específica de grupos funcionales y estereoquímica, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
77542-06-4 |
|---|---|
Fórmula molecular |
C26H33NO2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C26H33NO2/c1-4-24(26(28)17-9-6-10-18-26)25(21-11-7-5-8-12-21)22-13-15-23(16-14-22)29-20-19-27(2)3/h5-17,24-25,28H,4,18-20H2,1-3H3/t24-,25?,26-/m0/s1 |
Clave InChI |
MAIKPNGTWQWQLL-ZURQMKNRSA-N |
SMILES isomérico |
CC[C@@H](C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)[C@]3(CC=CC=C3)O |
SMILES canónico |
CCC(C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3(CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


